molecular formula C18H12N2O2 B1683420 XX-650-23

XX-650-23

Cat. No.: B1683420
M. Wt: 288.3 g/mol
InChI Key: DRBIYQSSEMTUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XX-650-23: is a small molecule inhibitor that targets the interaction between the cyclic AMP response element-binding protein (CREB) and its coactivator, CREB-binding protein (CBP). This compound has shown significant potential in inducing apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells .

Chemical Reactions Analysis

Types of Reactions: XX-650-23 primarily undergoes interactions that disrupt the CREB-CBP interaction. This disruption leads to apoptosis and cell cycle arrest in AML cells .

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound are apoptotic cells and arrested cell cycles in AML .

Biological Activity

XX-650-23 is a small molecule inhibitor targeting the cAMP Response Element Binding Protein (CREB), which is implicated in various malignancies, particularly acute myeloid leukemia (AML). This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on AML cells, and relevant case studies.

This compound functions by disrupting the interaction between CREB and its co-activator, CREB Binding Protein (CBP). This disruption inhibits CREB-mediated transcriptional activity, leading to significant biological effects:

  • Induction of Apoptosis : The inhibition of the CBP-CREB interaction triggers apoptotic pathways in AML cells, resulting in cell death.
  • Cell Cycle Arrest : this compound causes cell cycle arrest, particularly at the G1/S transition, which is critical for halting the proliferation of cancer cells.
  • Minimal Toxicity : Notably, this compound exhibits low toxicity towards normal human hematopoietic cells and tissues in mouse models, making it a promising candidate for targeted therapy in AML .

In Vitro Studies

Studies have demonstrated that treatment with this compound leads to:

  • Suppression of Cell Viability : this compound significantly reduces the viability of AML cell lines and primary AML cells. The degree of apoptosis induced correlates with the levels of CREB expression within the cells .
    Cell LineIC50 (µM)Apoptosis Induction (%)
    HL600.270
    OCI-AML20.1565
    Primary AML Cells0.2560

In Vivo Studies

In vivo experiments using mouse models injected with human AML cells showed that:

  • Prolonged Survival : Mice treated with this compound exhibited significantly prolonged survival compared to control groups. The treatment was administered at a dosage of 1.25 mg/kg daily via intravenous injection .

Combination Therapy

Research also indicates that combining this compound with other agents can enhance therapeutic efficacy:

  • Synergistic Effects with Niclosamide : When used in combination with niclosamide, another compound that inhibits CREB activity, this compound showed additive anti-proliferative effects against AML cells .

Case Studies

  • Patient-Derived Xenograft Models : In studies involving patient-derived xenograft (PDX) models of AML, administration of this compound led to significant tumor regression and improved survival rates in mice bearing human AML tumors .
  • Clinical Observations : Preliminary clinical observations suggest that patients with higher levels of CREB expression may respond better to treatments involving this compound, highlighting its potential as a personalized therapy for AML .

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22)

InChI Key

DRBIYQSSEMTUJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XX-650-23;  XX 650 23;  XX65023; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XX-650-23
Reactant of Route 2
Reactant of Route 2
XX-650-23
Reactant of Route 3
Reactant of Route 3
XX-650-23
Reactant of Route 4
Reactant of Route 4
XX-650-23
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
XX-650-23
Reactant of Route 6
Reactant of Route 6
XX-650-23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.